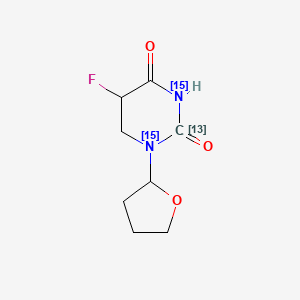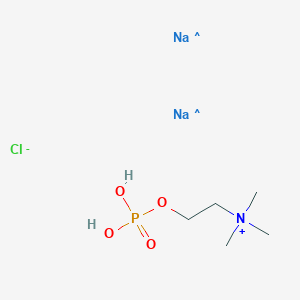
Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) is a chemical compound with the molecular formula C5H14NO4P·Cl·2Na. This compound is known for its unique molecular structure and is used in various scientific and industrial applications. It is a solid-state chemical with a molecular weight of 265.5832 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) involves the reaction of choline chloride with phosphoric acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Choline chloride} + \text{Phosphoric acid} + \text{Sodium hydroxide} \rightarrow \text{Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2)} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The reactants are mixed in specific proportions, and the reaction is monitored to ensure the complete conversion of the starting materials to the desired product. The product is then purified through crystallization or other separation techniques to achieve the required purity level.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce different amine compounds.
Scientific Research Applications
Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in studies related to cellular metabolism and signaling pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic processes. It can also interact with cellular membranes, influencing membrane stability and function.
Comparison with Similar Compounds
Similar Compounds
Choline chloride: A related compound with similar structural features but different functional groups.
Phosphorylcholine: Another compound with a similar phosphate group but different amine structure.
Trimethylamine N-oxide: A compound with a similar amine group but different overall structure.
Uniqueness
Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its applications in various scientific fields further highlight its versatility and importance.
Properties
Molecular Formula |
C5H15ClNNa2O4P |
|---|---|
Molecular Weight |
265.58 g/mol |
InChI |
InChI=1S/C5H14NO4P.ClH.2Na/c1-6(2,3)4-5-10-11(7,8)9;;;/h4-5H2,1-3H3,(H-,7,8,9);1H;; |
InChI Key |
DKCDSMRLVDFOJX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(O)O.[Na].[Na].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


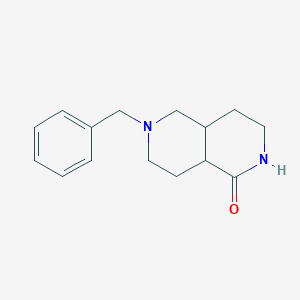
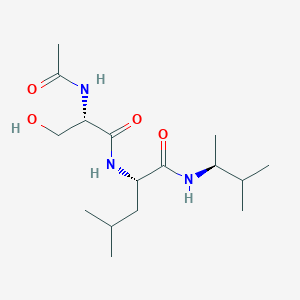
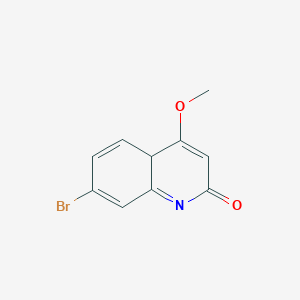
![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)
![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12353602.png)
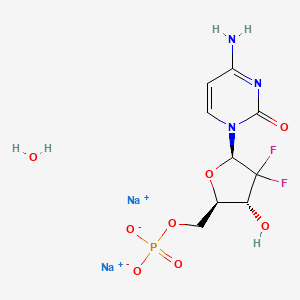
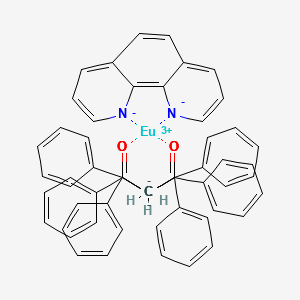

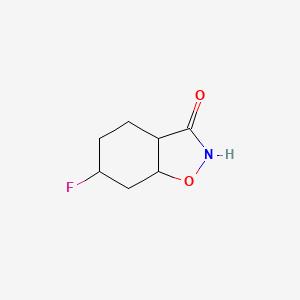
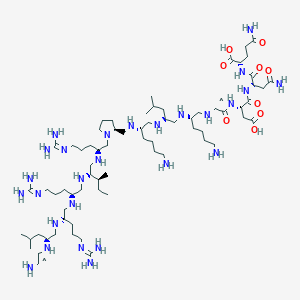
![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12353671.png)
